molecular formula C20H24N2OS B11324212 4-(benzylsulfanyl)-1-cyclohexyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

4-(benzylsulfanyl)-1-cyclohexyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B11324212
M. Wt: 340.5 g/mol
InChI Key: FUQLOKZGRQLROZ-UHFFFAOYSA-N
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Description

4-(BENZYLSULFANYL)-1-CYCLOHEXYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

The synthesis of 4-(BENZYLSULFANYL)-1-CYCLOHEXYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between allyl benzyl ether and dichloroketene, leading to the formation of a cyclobutanone derivative. This intermediate is then reacted under standard Mitsunobu conditions with a pyrimidine derivative to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-(BENZYLSULFANYL)-1-CYCLOHEXYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE undergoes various chemical reactions, including:

Scientific Research Applications

4-(BENZYLSULFANYL)-1-CYCLOHEXYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(BENZYLSULFANYL)-1-CYCLOHEXYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase (COX) enzymes, which are essential for the production of pro-inflammatory mediators such as prostaglandins . The compound may also interact with other enzymes and receptors, modulating various biological processes.

Comparison with Similar Compounds

4-(BENZYLSULFANYL)-1-CYCLOHEXYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can be compared with other pyrimidine derivatives, such as:

Properties

Molecular Formula

C20H24N2OS

Molecular Weight

340.5 g/mol

IUPAC Name

4-benzylsulfanyl-1-cyclohexyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C20H24N2OS/c23-20-21-19(24-14-15-8-3-1-4-9-15)17-12-7-13-18(17)22(20)16-10-5-2-6-11-16/h1,3-4,8-9,16H,2,5-7,10-14H2

InChI Key

FUQLOKZGRQLROZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C3=C(CCC3)C(=NC2=O)SCC4=CC=CC=C4

Origin of Product

United States

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